molecular formula C16H13N3O2 B13842823 13b-Hydroxy-1-one Epinastine

13b-Hydroxy-1-one Epinastine

Cat. No.: B13842823
M. Wt: 279.29 g/mol
InChI Key: HGWDYWYUMAZBMZ-UHFFFAOYSA-N
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Description

13b-Hydroxy-1-one Epinastine: is a derivative of Epinastine, a tetracyclic, non-sedating histamine H1 receptor antagonist. It is primarily used in scientific research and is known for its antihistaminic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

It is primarily produced for research purposes and is not widely manufactured on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

13b-Hydroxy-1-one Epinastine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

13b-Hydroxy-1-one Epinastine is used in various scientific research applications, including:

    Chemistry: Studying the reactivity and stability of tetracyclic compounds.

    Biology: Investigating the compound’s effects on cellular processes.

    Medicine: Exploring its potential as an antihistaminic agent.

    Industry: Developing new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 13b-Hydroxy-1-one Epinastine involves its interaction with histamine H1 receptors. It stabilizes mast cells, preventing degranulation and the release of histamine. This action helps control allergic responses by inhibiting histamine binding to H1 and H2 receptors and preventing the release of proinflammatory mediators .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-amino-6-hydroxy-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-5-one

InChI

InChI=1S/C16H13N3O2/c17-15-18-14(20)16(21)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)19(15)16/h1-8,21H,9H2,(H2,17,18,20)

InChI Key

HGWDYWYUMAZBMZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3(C(=O)N=C(N3C4=CC=CC=C41)N)O

Origin of Product

United States

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